![molecular formula C13H10N2O2 B12605398 Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- CAS No. 647825-14-7](/img/structure/B12605398.png)
Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of an ethanone group attached to a pyridoindole structure, which includes an oxido group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- typically involves the acetylation of beta-carboline derivatives. One common method includes the reaction of beta-carboline with acetyl chloride under controlled conditions to yield the desired product . Another approach involves the oxidation of carboline derivatives followed by acetylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxido derivatives.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetyl-β-carboline: A closely related compound with similar structural features and biological activities.
Indole Derivatives: Various indole derivatives share similar chemical properties and biological activities.
Uniqueness
Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- is unique due to the presence of the oxido group at the 2-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific properties .
Eigenschaften
CAS-Nummer |
647825-14-7 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1-(2-hydroxypyrido[3,4-b]indol-1-yl)ethanone |
InChI |
InChI=1S/C13H10N2O2/c1-8(16)13-12-10(6-7-15(13)17)9-4-2-3-5-11(9)14-12/h2-7,17H,1H3 |
InChI-Schlüssel |
XQCYAELSDWDEGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=C3C=CC=CC3=N2)C=CN1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)
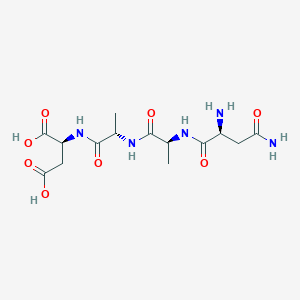
![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
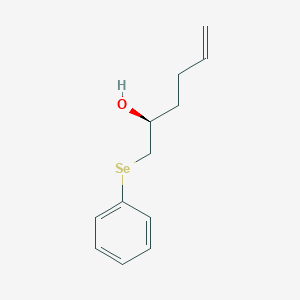
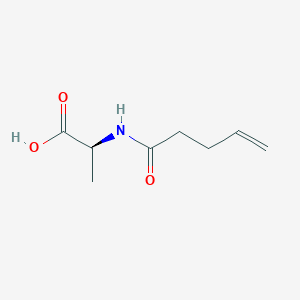
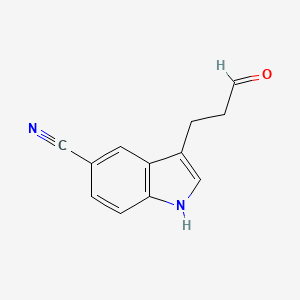
![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
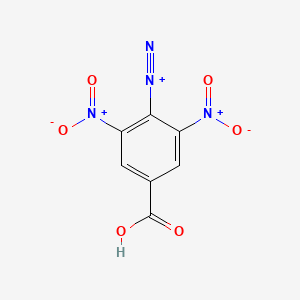
![3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid](/img/structure/B12605367.png)
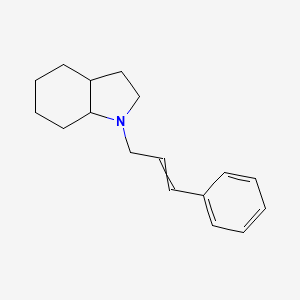
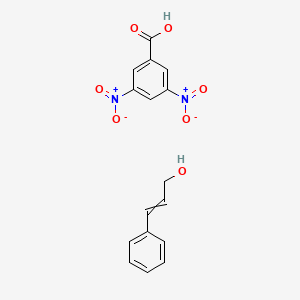
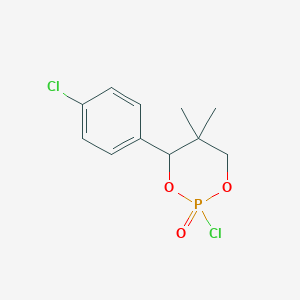
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
![{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B12605395.png)
